![molecular formula C15H14O3 B2833206 3-[(4-Methylbenzyl)oxy]benzoic acid CAS No. 307302-08-5](/img/structure/B2833206.png)

3-[(4-Methylbenzyl)oxy]benzoic acid

Vue d'ensemble

Description

“3-[(4-Methylbenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . This compound is used for research purposes .

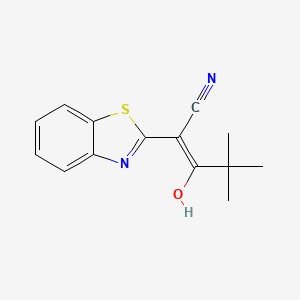

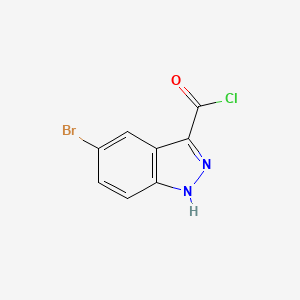

Molecular Structure Analysis

The molecular structure of “3-[(4-Methylbenzyl)oxy]benzoic acid” consists of a benzoic acid group attached to a methylbenzyl group via an oxygen atom . The InChI code for this compound is 1S/C15H14O3/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Methylbenzyl)oxy]benzoic acid” include a molecular weight of 242.27 and a molecular formula of C15H14O3 . More specific properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Applications De Recherche Scientifique

Corrosion Inhibition:

- Compounds related to "3-[(4-Methylbenzyl)oxy]benzoic acid" have been studied for their anti-corrosive behavior on mild steel in hydrochloric acid solution. These compounds showed good inhibiting properties, with the inhibition efficiency increasing with concentration (Saady et al., 2018).

Solubility Study:

- A study involved preparing salts of N-methylbenzylamine and N,N-dimethylbenzylamine with p-substituted benzoic acid derivatives, including 3-[(4-Methylbenzyl)oxy]benzoic acid. This research highlighted the high solubility of these salts compared to corresponding salts of benzylamine (Parshad et al., 2004).

Enzymatic Oxidative Polymerization:

- Enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, similar in structure to 3-[(4-Methylbenzyl)oxy]benzoic acid, was studied using horseradish peroxidase enzyme. The study provided insights into the effects of solvent system, temperature, and buffer pH on polymerization (Kumbul et al., 2015).

Food Additives and Controversy:

- Benzoic acid derivatives, including 3-[(4-Methylbenzyl)oxy]benzoic acid, are commonly used as preservatives in foods, cosmetics, and pharmaceuticals. This paper discusses their widespread occurrence, human exposure, metabolism, toxicology, and potential public health concerns (del Olmo et al., 2017).

Thermal Stability and Conductivity:

- A study on the oxidative polycondensation of a compound structurally related to 3-[(4-Methylbenzyl)oxy]benzoic acid explored its thermal stability and electrical conductivity, indicating its potential as a semiconductor (Kaya & Bilici, 2006).

Metabolism in Bacteria:

- Research on the metabolism of benzoic acid by bacteria provides insights into the enzymatic conversion processes, which can be relevant for understanding the metabolism of similar compounds like 3-[(4-Methylbenzyl)oxy]benzoic acid (Reiner, 1971).

Safety And Hazards

Propriétés

IUPAC Name |

3-[(4-methylphenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXSRBXGJGZDTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylbenzyl)oxy]benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenoxypropane-1-sulfonamide](/img/structure/B2833126.png)

![Ethyl 5-(4-methylphenyl)-3-[1-(prop-2-yn-1-yl)piperidine-4-amido]thiophene-2-carboxylate](/img/structure/B2833132.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-4-carboxamide](/img/structure/B2833136.png)

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2833138.png)

![N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride](/img/structure/B2833141.png)

![tert-Butyl N-[(3S)-1-(quinazolin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2833142.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2833143.png)

![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2833145.png)